Cas no 6102-56-3 (4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide)
4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
- 4-Chlor-benzoesaeure-(2-trifluormethyl-anilid)
- 4-chloro-benzoic acid-(2-trifluoromethyl-anilide)
- AC1L6N27
- NSC164109
- STK010536
- MFCD00086047
- CS-0331632
- NSC-164109
- 4-Chloro-N-(2-(trifluoromethyl)phenyl)benzamide
- DTXSID50304080
- AKOS002162589
- 6102-56-3
- NCGC00331724-01
- AB01325830-02
-
- Inchi: 1S/C14H9ClF3NO/c15-10-7-5-9(6-8-10)13(20)19-12-4-2-1-3-11(12)14(16,17)18/h1-8H,(H,19,20)
- InChI Key: HTIFYGBRJKEMSV-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(NC1C=CC=CC=1C(F)(F)F)=O
Computed Properties
- Exact Mass: 299.03257
- Monoisotopic Mass: 299.032
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 340
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 29.1A^2
Experimental Properties
- Density: 1.401
- Boiling Point: 298.8°C at 760 mmHg
- Flash Point: 134.5°C
- Refractive Index: 1.575
- PSA: 29.1
- LogP: 4.68410
4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402302-1g |
4-Chloro-N-(2-(trifluoromethyl)phenyl)benzamide |
6102-56-3 | 98% | 1g |
¥2160.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402302-5g |
4-Chloro-N-(2-(trifluoromethyl)phenyl)benzamide |
6102-56-3 | 98% | 5g |
¥7559.00 | 2024-05-07 |
4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide
Research Briefing on 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide (CAS: 6102-56-3): Recent Advances and Applications
4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide (CAS: 6102-56-3) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct pharmacological effects. This briefing provides an overview of the latest research developments related to this compound, focusing on its chemical properties, biological activities, and potential industrial applications.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide as a precursor in the synthesis of novel kinase inhibitors. The research demonstrated that the trifluoromethyl group enhances the compound's binding affinity to target proteins, making it a valuable scaffold for drug development. Additionally, the chloro-substituted benzamide moiety was found to improve metabolic stability, addressing a common challenge in pharmacokinetics.
In another recent investigation, researchers utilized 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide to develop a series of antimicrobial agents. The study, featured in Bioorganic & Medicinal Chemistry Letters, reported that derivatives of this compound exhibited potent activity against drug-resistant bacterial strains, including MRSA. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis, suggesting its potential as a lead compound for new antibiotics.
Beyond its pharmaceutical applications, 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide has also been explored in material science. A 2024 paper in ACS Applied Materials & Interfaces detailed its use in the fabrication of organic semiconductors. The compound's unique electronic properties, derived from its aromatic and fluorinated components, were found to enhance charge transport in thin-film devices, opening new avenues for optoelectronic applications.
Despite these promising findings, challenges remain in the large-scale production and optimization of 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide. Current research is focused on improving synthetic routes to increase yield and reduce environmental impact. Green chemistry approaches, such as catalytic fluorination and solvent-free reactions, are being investigated to address these issues.
In conclusion, 4-chloro-N-[2-(trifluoromethyl)phenyl]benzamide (CAS: 6102-56-3) represents a versatile compound with significant potential in drug discovery, antimicrobial therapy, and advanced materials. Ongoing research aims to further elucidate its mechanisms of action and expand its applications, positioning it as a valuable asset in the chemical and biological sciences.
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